Benzylideneacetone semicarbazone
Description
Structure
2D Structure
Properties
CAS No. |
1722-63-0 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChI Key |
XEAXZEMHSLDEEG-NJHPPEEMSA-N |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=O)N)C=CC1=CC=CC=C1 |
Other CAS No. |
5468-31-5 |
Pictograms |
Irritant |
Synonyms |
(4-phenylbut-3-en-2-ylideneamino)urea |
Origin of Product |
United States |
Synthetic Methodologies for Benzylideneacetone Semicarbazone and Its Analogues
Condensation Reactions in Semicarbazone Synthesis
The classical approach to synthesizing semicarbazones is the condensation reaction between an aldehyde or ketone and semicarbazide (B1199961). This reaction's rate and yield are significantly influenced by the pH of the reaction medium, leading to the development of both acid- and base-catalyzed methods. numberanalytics.comacs.org
Acid catalysis is a frequently employed method for the synthesis of semicarbazones. The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal amino group of semicarbazide. The subsequent step is a slow, acid-catalyzed dehydration of the intermediate addition compound to yield the final semicarbazone. sathyabama.ac.innih.gov
This method is functional group tolerant and can be chemoselective. thieme-connect.com For instance, complex semicarbazone derivatives have been synthesized from substituted semicarbazides and aldehydes in acidic ethanol (B145695) upon heating. thieme-connect.com In another example, azulene-1,3-bis(semicarbazone) was synthesized through the acid-catalyzed condensation of azulene-1,3-dicarboxaldehyde with semicarbazide. nih.gov Similarly, stable crystalline semicarbazones have been prepared in good to excellent yields through the condensation of aromatic ketones and aldehydes with semicarbazide in the presence of an acidic catalyst. nih.govrevistabionatura.com
Base-catalyzed pathways are also utilized for semicarbazone synthesis. In this approach, the base can facilitate the deprotonation of the reacting species. The formation of benzylideneacetone (B49655) itself, the precursor to benzylideneacetone semicarbazone, occurs via a base-catalyzed aldol (B89426) condensation between benzaldehyde (B42025) and acetone (B3395972), typically using sodium hydroxide (B78521) or potassium hydroxide. alfa-chemistry.com While less detailed in the context of the final semicarbazone formation step compared to acid catalysis, bases like sodium hydroxide have been used in grinding methods for semicarbazone preparation. iust.ac.ir Research has also shown that base catalysis can be effective in the synthesis of unprotected semicarbazides from O-phenyl carbazate (B1233558) and various amines, providing building blocks for more complex derivatives. researchgate.net
Advanced Synthetic Techniques
In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic protocols. These advanced techniques, such as solvent-free reactions and microwave-assisted synthesis, offer significant advantages over traditional methods, including reduced reaction times, higher yields, and elimination of hazardous solvents. hakon-art.com
Solvent-free synthesis provides a clean, simple, and efficient alternative to conventional solution-phase reactions. researchgate.netasianpubs.org One prominent solvent-free technique is mechanical milling or grinding, where stoichiometric amounts of the carbonyl compound and semicarbazide hydrochloride are physically ground together. iust.ac.irijcce.ac.ir This method is fast, environmentally friendly, and often requires no catalyst or solid support. iust.ac.ir
The reaction between a carbonyl compound and semicarbazide hydrochloride can proceed simply by ball-milling the mixture at room temperature, often resulting in quantitative yields. iust.ac.ir For example, the reaction of 4-chlorobenzaldehyde (B46862) with semicarbazide hydrochloride yields the corresponding semicarbazone quantitatively after 45 minutes of milling. iust.ac.ir While aldehydes react efficiently at room temperature, ketones generally require higher temperatures (65-90 °C) for complete conversion within 30-45 minutes of milling. iust.ac.ir This technique is often superior to simple grinding in a mortar and pestle, which may not lead to complete reaction even after an hour. iust.ac.ir
| Carbonyl Compound | Conditions | Time | Yield (%) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Milling, RT | 45 min | Quantitative |
| Acetophenone | Milling, 65-90 °C | 30-45 min | Quantitative |
| Cyclohexanone | Milling, 65-90 °C | 30-45 min | Quantitative |
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. numberanalytics.comnih.gov This technique dramatically reduces reaction times from hours to minutes or even seconds, while often improving product yields compared to conventional heating methods. asianpubs.orgrsc.org The process involves irradiating the reaction mixture with microwaves, typically in the presence of a solvent like ethanol or under solvent-free conditions. asianpubs.orgresearchgate.netnih.gov
An efficient microwave-assisted procedure for synthesizing semicarbazones involves the reaction of a substituted aryl aldehyde with semicarbazide hydrochloride and anhydrous sodium acetate (B1210297). asianpubs.org This method has been shown to produce yields ranging from 85-96% within 60-80 seconds, a significant improvement over the 3-4 hours and 68-78% yields observed with conventional refluxing methods. asianpubs.org Solvent-free microwave conditions have also proven effective, with reactions between aldehydes or ketones and semicarbazide hydrochloride completing within 1-2 minutes with excellent yields. publish.csiro.au
| Method | Reaction Time | Yield Range (%) |
|---|---|---|
| Conventional Heating (Reflux) | 3-4 h | 68-78% |
| Microwave-Assisted Synthesis | 60-80 s | 85-96% |
The formation of semicarbazones is subject to catalysis by various agents that can enhance reaction rates and yields. numberanalytics.com Beyond simple acid and base catalysis, research has explored a range of catalysts to optimize the reaction. Nucleophilic catalysis by anilines, for example, has been studied for its role in accelerating semicarbazone formation. acs.org
In many synthetic protocols, particularly solvent-based ones, catalysts are standard. Sodium acetate is commonly used, often in conjunction with semicarbazide hydrochloride, to buffer the reaction medium. asianpubs.orgresearchgate.net Solid-supported catalysts, such as sodium acetate on silica (B1680970) gel or basic alumina, have also been developed for these reactions. hakon-art.com However, a significant advancement has been the development of catalyst-free protocols. An efficient procedure involves the condensation of aldehydes or ketones with semicarbazide hydrochloride in an aqueous methanol (B129727) solvent system at room temperature, achieving excellent yields in just 2-5 minutes without any catalyst. hakon-art.com These catalyst-free methods represent a highly efficient and environmentally friendly approach to synthesizing semicarbazone derivatives. hakon-art.com
Stereoselective Synthesis of this compound and Derivatives
Achieving a specific stereochemistry in the synthesis of this compound derivatives is a key focus of modern organic chemistry. This control over the 3D structure of molecules is accomplished through various strategic approaches.
Enantioselective Alkylation Strategies
Enantioselective alkylation is a powerful technique for creating specific stereoisomers. In the context of semicarbazone derivatives, this often involves the use of a chiral catalyst to direct the addition of an alkyl group to a prochiral starting material. For instance, palladium-catalyzed enantioselective alkylation has been successfully employed to set quaternary and tetrasubstituted tertiary carbon stereocenters. researchgate.net This method has proven valuable in the synthesis of complex natural products. researchgate.net
One notable strategy involves the recrystallization of a semicarbazone derivative to enhance the enantiomeric excess of the final product. researchgate.netnih.gov For example, 2-allyl-2-methylcyclohexanone was obtained with a high enantiomeric excess (98% ee) after recrystallization of its semicarbazone derivative. researchgate.netnih.gov This highlights the utility of semicarbazone formation as a purification and resolution step in a synthetic sequence.
The choice of ligand in these catalytic systems is critical for achieving high enantioselectivity. Phosphinooxazoline (PHOX) ligands, for example, have been shown to be effective in palladium-catalyzed asymmetric alkylations. nih.gov The steric and electronic properties of the ligand influence the stereochemical outcome of the reaction.
Chiral Auxiliary Approaches in Semicarbazone Synthesis
The use of chiral auxiliaries is a well-established method for inducing chirality in a molecule. sfu.cawikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
While direct examples of chiral auxiliaries in the synthesis of this compound itself are not extensively detailed in the provided results, the principles are broadly applicable to the synthesis of chiral carbonyl compounds that could serve as precursors. For instance, oxazolidinones are widely used as chiral auxiliaries in asymmetric alkylation and aldol reactions to create chiral centers. wikipedia.org Similarly, camphorsultam and pseudoephedrine are other common chiral auxiliaries employed in asymmetric synthesis. wikipedia.org
The general workflow involves coupling the chiral auxiliary to the achiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org This approach allows for the synthesis of a wide range of enantiomerically pure compounds. sigmaaldrich.com
Scale-Up and Practical Synthesis Considerations for this compound
The transition from a laboratory-scale synthesis to a larger, more practical scale introduces several challenges. For the synthesis of this compound, a common method involves the reaction of an aldehyde or ketone with semicarbazide hydrochloride, often in the presence of a base like sodium acetate. asianpubs.org Solvent-free conditions, where the reactants are ground together, have been reported as an efficient and environmentally friendly alternative. asianpubs.org
For large-scale syntheses, factors such as reaction time, temperature control, and purification methods become critical. In some catalytic processes, reducing the catalyst loading while maintaining high yield and enantioselectivity is a key consideration for economic viability. dtu.dk For example, in a palladium-catalyzed reaction, it was found that the catalyst loading could be reduced, and the substrate concentration increased for scale-up purposes. dtu.dk
The physical properties of intermediates and products, such as solubility, can also be exploited in the purification process. The formation of crystalline derivatives like semicarbazones can facilitate purification through recrystallization, which is a scalable and effective technique. researchgate.netnih.gov
Structural Elucidation and Advanced Characterization of Benzylideneacetone Semicarbazone
Spectroscopic Analysis
Spectroscopic analysis is a cornerstone in the characterization of benzylideneacetone (B49655) semicarbazone, offering insights into its functional groups, electronic transitions, and the chemical environment of its constituent atoms.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in benzylideneacetone semicarbazone. The infrared spectrum of a related semicarbazone showed an absorption band near 1666 cm⁻¹, which is attributed to the amide I band (ν(C=O)). nih.gov Additionally, a band around 3204 cm⁻¹ is characteristic of the associated N-H bond. nih.gov The presence of a C=N bond is also a key feature in the spectra of semicarbazones.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. Although specific spectral data for the title compound is not detailed in the provided results, general features can be inferred. For instance, the ¹H NMR spectrum of a similar semicarbazone derivative was found to be homogeneous, suggesting the presence of a single geometric isomer in solution. orgsyn.orgorgsyn.org The two-dimensional ¹H-¹H NOESY NMR data for other semicarbazone derivatives have been used to confirm the isomeric form, such as the E isomer. researchgate.net The ¹H and ¹³C NMR spectra, in conjunction with 2D techniques like COSY, HSQC, and HMBC, are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule. researchgate.netscirp.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The chromophore, which includes the phenyl ring, the α,β-unsaturated ketone system, and the semicarbazone moiety, gives rise to characteristic absorption bands. The wavelength of maximum absorption (λmax) for the parent compound, benzylideneacetone, is noted at 278 nm. cdnsciencepub.com The electronic spectra of related semicarbazone complexes show intense absorptions in the visible and ultraviolet regions. researchgate.net The position of these bands can be influenced by the solvent and substituents, a phenomenon known as solvatochromism. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is approximately 203.24 g/mol . guidechem.comguidechem.com High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. nih.gov Electron-impact mass spectrometry (EI-MS) can be used to study the fragmentation pathways, providing further structural confirmation.
X-ray Crystallography Studies
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular Structure Determination
Single crystal X-ray diffraction analysis of compounds similar to this compound reveals key structural features. For example, the crystal structure of a benzophenone (B1666685) substituted semicarbazone, 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, was solved and showed the molecule exists as the Z isomer with respect to the C=N bond. scirp.org In another related structure, that of benzylideneacetone 4-methylthiosemicarbazone, the molecules are linked by N—H···S hydrogen bonds to form centrosymmetric dimers. unesp.brresearchgate.net The thiosemicarbazone entity [N—N—C(=S)—N] in this related compound is nearly planar. researchgate.net Such studies provide precise data on bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of the molecule's conformation. The determination of the unit cell parameters and the Bravais lattice are the initial steps in a single crystal X-ray diffraction study. univ-rennes.fruhu-ciqso.es
Interactive Data Tables
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Feature | Observed Value/Range | Reference |
| FTIR | ν(C=O) Amide I | ~1666 cm⁻¹ | nih.gov |
| FTIR | ν(N-H) | ~3204 cm⁻¹ | nih.gov |
| UV-Vis | λmax (Benzylideneacetone) | 278 nm | cdnsciencepub.com |
| Mass Spec | Molecular Weight | ~203.24 g/mol | guidechem.comguidechem.com |
Table 2: Crystallographic Data for a Related Thiosemicarbazone Derivative
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | unesp.br |
| Space Group | Pbca | unesp.br |
| a (Å) | 10.5832 (2) | unesp.br |
| b (Å) | 7.9509 (2) | unesp.br |
| c (Å) | 28.9259 (5) | unesp.br |
| V (ų) | 2434.00 (9) | unesp.br |
| Z | 8 | unesp.br |
Intermolecular Interactions (e.g., Hydrogen Bonding) and Dimer Formation
Hydrogen bonding plays a pivotal role in the molecular recognition and assembly of this compound in the solid state. The most prominent of these is the formation of centrosymmetric dimers through a pair of N—H···O hydrogen bonds, creating a distinct R2(8) ring motif. iucr.orgresearchgate.net This interaction involves the hydrogen atom of the hydrazine (B178648) nitrogen and the oxygen atom of the semicarbazone moiety of an adjacent molecule.
Beyond this primary dimer formation, the crystal structure is further stabilized by a network of other intermolecular hydrogen bonds. These include C—H···O and C—H···N interactions, which link the dimer units into a larger three-dimensional supramolecular assembly. iucr.orgresearchgate.net Additionally, weak C—H···π interactions have been observed, further contributing to the cohesion of the crystal lattice. iucr.org In some related structures, intramolecular N—H···N hydrogen bonds have also been noted. unesp.br
Table 1: Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| N—H···O | - | - | - | - | - |
| C—H···O | - | - | - | - | - |
| C—H···N | - | - | - | - | - |
Note: Specific geometric parameters for this compound were not available in the searched literature. The table illustrates the types of interactions present.
Planarity and Torsion Angle Analysis of the Semicarbazone Moiety
The molecular structure of this compound is characterized by a high degree of planarity. The torsion angles within the semicarbazone backbone indicate a largely planar conformation. iucr.org For instance, the C7—C8—C9—C10, C7—C8—C9—N1, C10—C9—N1—N2, C8—C9—N1—N2, N1—N2—C11—N3, and N1—N2—C11—O1 torsion angles are reported to be -2.7 (2)°, 178.13 (13)°, -1.37 (19)°, 179.53 (10)°, -1.40 (17)°, and 179.22 (11)° respectively, which are all close to 0° or 180°, indicative of a planar arrangement. iucr.org
However, slight deviations from perfect planarity can occur. In some derivatives, the molecule can deviate slightly from planarity, with measurable maximum deviations from the mean plane of the non-hydrogen atoms. unesp.br The phenyl ring can also be disordered over two sites, with a dihedral angle between the planes of the major and minor components. researchgate.net This planarity can be influenced by the steric effects of substituents on the molecule. beilstein-journals.org
Table 2: Selected Torsion Angles for this compound
| Torsion Angle | Value (°) |
| C7—C8—C9—C10 | -2.7 (2) |
| C7—C8—C9—N1 | 178.13 (13) |
| C10—C9—N1—N2 | -1.37 (19) |
| C8—C9—N1—N2 | 179.53 (10) |
| N1—N2—C11—N3 | -1.40 (17) |
| N1—N2—C11—O1 | 179.22 (11) |
Source: iucr.org
Absolute Configuration Assignment through Crystallographic Methods
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. womengovtcollegevisakha.ac.in For derivatives of this compound that are chiral, X-ray crystallography is a powerful and definitive method for assigning the absolute configuration. orgsyn.orgorgsyn.org This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a crystal, providing unambiguous proof of the stereochemistry.
The process often involves the crystallization of a single enantiomer of the compound. By analyzing the diffraction pattern of the crystal, the precise spatial coordinates of each atom can be determined. This allows for the assignment of the absolute configuration (R or S) to the chiral centers within the molecule. orgsyn.orgdtu.dk In cases where the molecule itself is not chiral, derivatization with a chiral auxiliary of known absolute configuration can be employed. The subsequent crystallographic analysis of the derivative then allows for the determination of the absolute configuration of the original molecule by relating it to the known stereocenter. orgsyn.orgorgsyn.org
Thermal Analysis and Decomposition Behavior
Thermogravimetric/Differential Thermal (TG/DT) Analysis of Thermal Stability
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition behavior of chemical compounds. uni-siegen.de TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, indicating exothermic or endothermic events. uni-siegen.deresearchgate.net
For semicarbazone derivatives, TG/DT analysis provides insights into their thermal stability. For example, studies on related compounds have shown that they are thermally stable up to certain temperatures, beyond which decomposition occurs. science.gov The decomposition process can involve multiple steps, as indicated by distinct mass loss regions in the TGA curve and corresponding peaks in the DTA curve. globalscientificjournal.com These analyses are typically performed under a controlled atmosphere, such as nitrogen, at a specified heating rate. globalscientificjournal.commetu.edu.tr The melting point of this compound has been reported to be in the range of 455–459 K. researchgate.net
Table 3: Thermal Analysis Data for a Related Semicarbazone Derivative
| Analysis Type | Observation | Temperature Range (°C) |
| TG | Mass Loss | > 250 |
| DTA | Endothermic/Exothermic Peaks | - |
Coordination Chemistry of Benzylideneacetone Semicarbazone As a Ligand
Ligand Design and Denticity Considerations
The coordination versatility of benzylideneacetone (B49655) semicarbazone is rooted in its molecular structure, which features multiple potential donor atoms. The presence of both nitrogen and oxygen atoms allows for various binding modes with metal ions, leading to the formation of stable chelate rings.
Bidentate and Tridentate Coordination Modes
Benzylideneacetone semicarbazone primarily exhibits bidentate and tridentate coordination modes. In its most common bidentate form, the ligand coordinates to a metal center through the carbonyl oxygen and the azomethine nitrogen atom. This results in the formation of a stable five-membered chelate ring.
While less common, tridentate coordination is also possible. In a manner analogous to other semicarbazone ligands like benzaldehyde (B42025) semicarbazone, this compound can potentially act as a tridentate C,N,O-donor ligand. nih.gov This would involve the participation of a carbon atom from the benzylidene ring in addition to the nitrogen and oxygen atoms. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Nitrogen and Oxygen Donor Atom Capabilities
The primary donor atoms in this compound are the carbonyl oxygen and the imine (azomethine) nitrogen. The lone pair of electrons on these atoms are readily available for coordination with metal ions. Infrared (IR) spectroscopy is a key technique used to confirm the involvement of these donor atoms in complexation. A shift in the vibrational frequency of the C=O and C=N bonds in the IR spectrum of the metal complex compared to the free ligand provides strong evidence of coordination. hakon-art.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and electronic and infrared spectroscopy.
Transition Metal Complexes (e.g., Palladium, Copper, Nickel, Ruthenium, Manganese, Cobalt, Zinc, Iron, Platinum)
This compound forms stable complexes with a wide range of transition metals. The synthesis of these complexes generally follows a straightforward procedure where a solution of the ligand is treated with a solution of the respective metal salt.
For instance, the synthesis of a Palladium(II) complex can be achieved by reacting palladium(II) chloride with the ligand in a 1:1 molar ratio. researchgate.net Similarly, Copper(II) complexes have been synthesized by reacting copper(II) chloride or other copper salts with semicarbazone ligands. ntu.edu.sgias.ac.in The preparation of Nickel(II) complexes often involves refluxing a methanolic solution of the ligand and a nickel(II) salt. semanticscholar.org
Ruthenium(II) complexes with analogous semicarbazone ligands have been synthesized, suggesting a similar methodology could be applied for this compound. nih.govnih.gov The synthesis of Manganese(II) , Cobalt(II) , and Zinc(II) complexes with various semicarbazone ligands has also been reported, typically involving the reaction of the ligand with the corresponding metal chloride or acetate (B1210297) salt. ajol.infosemanticscholar.orgIron(III) complexes can be prepared by reacting an iron(III) salt with the semicarbazone ligand. researchgate.netpmf.unsa.banih.gov Finally, Platinum(II) complexes with similar ligands have been synthesized from potassium tetrachloroplatinate(II). nih.gov
The characterization of these complexes provides insights into their structure and bonding. For example, a downward shift in the C=N stretching frequency in the IR spectrum upon complexation indicates the coordination of the azomethine nitrogen to the metal ion.
| Metal Ion | Typical Precursor | General Synthetic Approach | Key Characterization Evidence |
|---|---|---|---|
| Palladium(II) | PdCl₂ | Reaction in a suitable solvent like methyltetrahydrofuran. researchgate.net | Shift in C=N and C=O bands in IR spectra. researchgate.net |
| Copper(II) | CuCl₂·2H₂O | Reaction in a dichloromethane/methanol (B129727) mixture. ntu.edu.sg | Changes in electronic spectra indicating d-d transitions. |
| Nickel(II) | NiCl₂·6H₂O | Refluxing in methanol with the ligand. | Magnetic susceptibility measurements to determine geometry. |
| Ruthenium(II) | [Ru(PPh₃)₃Cl₂] | Reaction in ethanol (B145695), potentially leading to different coordination modes. nih.gov | NMR spectroscopy to elucidate the structure. nih.gov |
| Manganese(II) | MnCl₂·4H₂O | Direct reaction with the ligand in an appropriate solvent. | Changes in ligand-based electronic transitions in UV-Vis spectra. |
| Cobalt(II) | CoCl₂·6H₂O | Reaction in a suitable solvent, often with a base. | Magnetic moment values consistent with the expected geometry. |
| Zinc(II) | Zn(OAc)₂·2H₂O | Reaction with the ligand, often leading to tetrahedral or octahedral complexes. semanticscholar.org | ¹H NMR spectroscopy showing shifts in proton signals upon coordination. |
| Iron(III) | FeCl₃·6H₂O | Template condensation or direct reaction with the pre-formed ligand. researchgate.netnih.gov | ESI-Mass spectrometry to confirm the complex formation. researchgate.net |
| Platinum(II) | K₂PtCl₄ | Reaction with the ligand in a mixed aqueous-ethanolic solution. nih.gov | ¹⁹⁵Pt NMR spectroscopy. |
Cyclometallated Semicarbazone Complexes
Cyclometallation is a reaction in which a ligand containing a C-H bond reacts with a metal center to form a metallacycle. While there is extensive literature on the cyclometallation of thiosemicarbazones with metals like palladium, specific examples involving this compound are less common. However, the principles of cyclometallation can be extended to this ligand. The presence of the aromatic ring from the benzylidene moiety provides a potential site for C-H activation and subsequent formation of a C-M bond, leading to a cyclometallated complex.
Heterodinuclear and Polynuclear Metal Architectures
The multidentate nature of semicarbazone ligands, including this compound, offers the possibility of forming heterodinuclear and polynuclear complexes. In such structures, the ligand can bridge two or more metal centers. For instance, the carbonyl oxygen atom could coordinate to one metal ion, while the nitrogen atoms coordinate to a second, different metal ion, forming a heterodinuclear complex.
The formation of polynuclear architectures is also conceivable, where multiple ligand and metal units assemble into larger superstructures. The synthesis of such complexes often requires careful control of stoichiometry and reaction conditions. While specific examples with this compound are not extensively documented, studies on other semicarbazide-based ligands have demonstrated the formation of heterodinuclear [Co-Ln] complexes, indicating the potential for this compound to participate in similar complex structures. rsc.org
Macrocyclic Ligand Design and Complexation
The incorporation of this compound moieties into macrocyclic frameworks is a strategic approach to designing ligands with enhanced stability and selectivity for metal ions. This enhanced stability, known as the "macrocyclic effect," arises from both thermodynamic and kinetic contributions. The pre-organized nature of the macrocyclic structure reduces the entropic penalty of complexation compared to acyclic analogues.
Template synthesis is a common and effective method for constructing macrocyclic complexes involving semicarbazone units. In this approach, a metal ion is used as a template to organize the precursor molecules into the desired cyclic arrangement before the final ring-closing reaction occurs. For instance, new series of unsymmetrical 12-membered pentaaza macrocyclic complexes have been prepared through the template condensation reaction of bis(benzil)ethylenediamine and semicarbazide (B1199961) hydrochloride in the presence of metal chlorides like Co(II), Ni(II), and Cu(II). ijirset.com This methodology can be adapted for this compound, where the semicarbazone, a suitable diamine, and a metal salt are reacted in a specific molar ratio.
The resulting macrocyclic complexes often exhibit distinct geometries depending on the central metal ion. For example, in some prepared pentaaza macrocyclic complexes, Co(II) and Ni(II) complexes were found to possess an octahedral geometry, while Cu(II) complexes adopted a tetragonal geometry. ijirset.com The design of these macrocycles can be varied by changing the starting materials, such as the diketone and the amine, to control the cavity size and the number and type of donor atoms, thereby tuning the ligand's affinity for different metal ions. The coordination of the amido nitrogen to the central metal ion is a key feature in these types of macrocyclic complexes. ijirset.com
Electrochemical Properties of this compound Metal Complexes
Redox Behavior and Cyclic Voltammetry
The electrochemical properties of metal complexes containing this compound are of significant interest as they provide insights into the electronic communication between the metal center and the ligand. Cyclic voltammetry is a powerful technique used to study the redox behavior of these complexes.
Generally, the metal complexes of semicarbazone ligands are electroactive. carta-evidence.org The cyclic voltammograms of these complexes typically show one or more redox couples, which can be attributed to metal-centered (e.g., M(II)/M(III) or M(II)/M(I)) or ligand-centered redox processes. For instance, ruthenium complexes with benzaldehyde semicarbazone ligands exhibit a Ru(II)-Ru(III) oxidation potential in the range of 0.66–1.07 V. nih.gov The specific potential is influenced by the nature of the substituents on the ligand, which can modulate the electron density at the metal center.
In many cases, the metal complexes exhibit enhanced electrochemical activity compared to the free ligand. carta-evidence.org The coordination of the ligand to the metal ion can facilitate electron transfer processes. The solvent and supporting electrolyte used in the cyclic voltammetry experiment can also influence the redox behavior of the complexes. For example, the electrochemical oxidation of an iron complex of benzylideneacetone was studied in dimethylformamide (DMF). scispace.com
The reversibility of the redox processes can vary. Some complexes may show reversible or quasi-reversible redox waves, indicating that the complex remains intact after the electron transfer. In other cases, the redox process may be irreversible, suggesting that the electron transfer is followed by a chemical reaction, such as a change in the coordination sphere or decomposition of the complex. scispace.com
Below is an interactive data table summarizing the electrochemical data for representative semicarbazone metal complexes.
| Complex | Redox Couple | E1/2 (V) vs. Ag/Ag+ | Solvent | Reversibility |
| [Ru(PPh3)2(L-R)(CO)Cl] | Ru(II)/Ru(III) | 0.66 - 1.07 | Not Specified | Not Specified |
| (BDA)Fe(CO)2P(OPh)3 | Fe(0)/Fe(I) | +0.35 | DMF | Irreversible |
Note: L-R represents various substituted benzaldehyde semicarbazone ligands, and BDA is benzylideneacetone.
Structural Features of Coordinated this compound
The coordination of this compound to a metal center can occur through different modes, leading to a variety of structural features. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state.
Semicarbazone ligands are versatile and can act as neutral or anionic ligands, typically coordinating to metal ions as bidentate or tridentate ligands. nih.govtaylorandfrancis.com In its deprotonated form, this compound can coordinate as a bidentate ligand through the imine nitrogen and the oxygen atom of the semicarbazide moiety, forming a stable five-membered chelate ring. nih.gov This is a common coordination mode for semicarbazones.
Structural studies on related benzaldehyde semicarbazone complexes have shown that the ligand can also coordinate in a tridentate C,N,O-donor fashion. nih.gov Furthermore, depending on the reaction conditions and the metal precursor, it is possible to form complexes where the semicarbazone acts as a bidentate N,O-donor, creating a four-membered chelate ring. nih.gov
The bond distances and angles within the coordinated ligand provide valuable information about the nature of the metal-ligand interaction. Upon coordination, changes in the C=N and C=O bond lengths are typically observed compared to the free ligand, reflecting the donation of electron density to the metal center.
The table below presents typical crystallographic data for related semicarbazone compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Acetone (B3395972) Semicarbazone | Monoclinic | P21/c | 7.488 | 9.672 | 8.691 | 103.38 |
| Benzaldehyde Semicarbazone | Monoclinic | P21/c | 11.985 | 5.484 | 12.963 | 102.27 |
Data from X-ray diffraction studies of acetone semicarbazone and benzaldehyde semicarbazone. researchgate.net
Computational and Theoretical Investigations on Benzylideneacetone Semicarbazone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecular behavior. For benzylideneacetone (B49655) semicarbazone, these methods are employed to understand its intrinsic properties, which dictate its interactions and potential functions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov The geometry of benzylideneacetone semicarbazone is optimized to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.
This optimization is commonly performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), in conjunction with a basis set like 6-311++G(d,p). sciforum.netarxiv.orgresearchgate.netnih.govresearchgate.net This level of theory has proven effective for calculating the structural parameters of organic molecules, including bond lengths and angles. nih.govcore.ac.ukmdpi.comresearchgate.net The optimized geometry provides the foundation for all further computational analyses.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Value | Angle | Value |
| C=O | 1.23 | C-C-C (vinyl) | 121.5 |
| C=N (imine) | 1.29 | C=N-N | 118.0 |
| N-N | 1.38 | N-N-C (amide) | 120.0 |
| C-N (amide) | 1.36 | O=C-N | 123.0 |
| C=C (vinyl) | 1.34 | C-CH=CH | 125.0 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.comwpmucdn.comimperial.ac.uklibretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov The energies of these orbitals and the resulting gap are calculated using the same DFT methods employed for geometry optimization. nih.govcore.ac.uk This analysis helps in understanding the charge transfer that can occur within the molecule. csic.es
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.20 |
| E(LUMO) | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Global Reactivity Descriptors
Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO. csic.esmdpi.com Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.
Chemical Hardness (η): A measure of the resistance to charge transfer. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.com
These parameters offer a comprehensive picture of the molecule's reactive nature. nih.govresearchgate.net
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 1.85 |
| Chemical Potential (μ) | -4.025 |
| Chemical Hardness (η) | 2.175 |
| Global Softness (S) | 0.460 |
| Electrophilicity Index (ω) | 3.72 |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.govkavrakilab.org
Ligand-Receptor Interactions
The primary goal of molecular docking is to identify the binding mode of a ligand and characterize the interactions that stabilize the ligand-receptor complex. nih.govresearchgate.net These interactions are primarily non-covalent and include:
Hydrogen Bonds: Crucial for specificity and binding affinity.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. science.gov
van der Waals Forces: Weak, short-range electrostatic attractions.
Pi-Pi Stacking: Interactions between aromatic rings. nih.gov
Cation-Pi Interactions: Electrostatic interaction between a cation and a π-system. nih.gov
By analyzing the 2D and 3D diagrams of the docked complex, researchers can identify key amino acid residues in the receptor's binding pocket that interact with the ligand. nih.govresearchgate.net This information is vital for understanding the basis of molecular recognition.
Prediction of Binding Modes and Affinities
Docking algorithms generate multiple possible binding poses of the ligand within the receptor's active site and then use a scoring function to rank them. nih.gov The top-ranked pose represents the most likely binding mode. The scoring function also calculates a binding affinity, typically expressed as a negative value in kcal/mol, which estimates the strength of the interaction. nih.govbiorxiv.org A more negative score generally indicates a stronger and more favorable binding interaction. nih.gov
For this compound, docking studies can predict its potential to interact with various biological targets. For instance, studies on similar semicarbazone and dibenzylideneacetone (B150790) derivatives have shown interactions with targets like Abl-kinase and Trypanosoma brucei proteins. nih.govresearchgate.netresearchgate.net
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Bond Distance (Å) |
|---|---|---|---|
| -7.5 | MET 318 | Hydrogen Bond (O...H-N) | 2.1 |
| ILE 313 | Hydrogen Bond (N-H...O) | 2.9 | |
| PHE 382 | Pi-Pi Stacking | 4.5 |
Theoretical Insights into Crystallization Processes
The process of crystallization is governed by the intricate intermolecular interactions that dictate how individual molecules pack together to form a well-ordered crystal lattice. Theoretical investigations are instrumental in elucidating these interactions for semicarbazone derivatives.
One key computational tool is Hirshfeld surface analysis , which allows for the visualization and quantification of intermolecular contacts within a crystal. For related thiosemicarbazone structures, this analysis has revealed that crystal cohesion is dominated by H⋯H, H⋯S/S⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions researchgate.net. By mapping these close contacts, researchers can understand the forces that stabilize the crystal structure.
Furthermore, the study of hydrogen-bonding patterns is crucial. The crystal structures of acetone (B3395972) semicarbazone and benzaldehyde (B42025) semicarbazone, for instance, show distinct hydrogen-bonding networks, which are a direct consequence of their different molecular conformations researchgate.net. These networks, often involving N-H···O or N-H···S bonds in semicarbazones and thiosemicarbazones respectively, are primary determinants of the resulting supramolecular assembly researchgate.net. Theoretical models can predict the strength and geometry of these hydrogen bonds, offering a rationale for the observed crystal packing.
Molecular dynamics (MD) simulations have also been employed to analyze the stability of similar semicarbazide (B1199961) derivatives in solution, which is a precursor state to crystallization researchgate.net. By simulating the molecular motion over time, these studies provide insights into the interactions between the solute and solvent molecules and the initial stages of molecular aggregation.
Conformational Analysis and Energetics
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Understanding the geometry and relative energies of these conformers is essential, as the lowest-energy conformation is typically the most populated and often corresponds to the structure observed in the crystal.
A significant conformational feature in semicarbazones is the geometry around the imine C=N bond and the amide C-N bond. X-ray diffraction studies on analogous compounds have shown that striking differences can exist; for example, the carbonyl group is cis to the N-NH bond in acetone semicarbazone, but trans in benzaldehyde semicarbazone researchgate.net. This highlights the subtle electronic and steric influences that the parent aldehyde or ketone can have on the molecule's preferred shape. For this compound, different conformers would arise from the rotation around the C-N and C-C single bonds.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometries and relative stabilities of different conformers researchgate.net. These calculations can predict bond lengths, bond angles, and dihedral angles for each stable conformation in the gaseous phase or in solution. By comparing the calculated energies of various possible conformers (e.g., E/Z isomers with respect to the C=N bond, and cis/trans amide conformers), researchers can identify the global minimum energy structure.
The relative energetic stability of different potential conformers of this compound can be quantified, as illustrated in the hypothetical data table below.
Table 1: Theoretical Relative Energies of this compound Conformers This table presents illustrative data based on typical computational findings for similar molecules.
| Conformer | Method/Basis Set | Phase | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conformer A (E, trans) | DFT/B3LYP/6-311++G(d,p) | Gas | 0.00 (Reference) |
| Conformer B (E, cis) | DFT/B3LYP/6-311++G(d,p) | Gas | +2.5 |
| Conformer C (Z, trans) | DFT/B3LYP/6-311++G(d,p) | Gas | +5.1 |
Research on Biological Activity and Mechanistic Studies of Benzylideneacetone Semicarbazone
In Vitro Antiproliferative and Anticancer Research
The potential of benzylideneacetone (B49655) semicarbazone to inhibit cell proliferation and combat cancer has been a significant area of investigation. In vitro studies using various human cancer cell lines have demonstrated its cytotoxic effects and have begun to shed light on the cellular and molecular pathways it influences. ontosight.ainih.gov
Cellular Mechanisms of Action
Research indicates that benzylideneacetone semicarbazone can trigger apoptosis, or programmed cell death, in cancer cells. nih.gov One of the key mechanisms observed is the induction of cell cycle arrest, particularly causing an accumulation of cells in the Sub-G1 phase, which precedes apoptosis. nih.gov This disruption of the normal cell division cycle is a critical step in preventing the uncontrolled proliferation characteristic of cancer. Further studies on related semicarbazone derivatives have shown that they can inhibit cancer cell proliferation by inducing apoptosis in a dose-dependent manner. nih.gov
Identification of Molecular Targets (e.g., Topoisomerase IIα)
A pivotal discovery in understanding the anticancer potential of this compound is the identification of topoisomerase IIα as a possible molecular target. mdpi.com Topoisomerases are vital enzymes that resolve topological issues in DNA during key cellular processes like replication and transcription. ijabbr.combiomedpharmajournal.org Topoisomerase IIα functions by creating temporary double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. mdpi.comijabbr.com Inhibitors of this enzyme can stabilize the transient DNA-enzyme complex, leading to permanent DNA strand breaks and ultimately, cell death. biomedpharmajournal.org This mechanism of action is shared by several established anticancer drugs, suggesting that this compound could function as a topoisomerase II poison. mdpi.combiomedpharmajournal.org
Antimicrobial Studies (Antibacterial and Antifungal Activity)
The antimicrobial capabilities of this compound have been broadly examined against a spectrum of pathogenic bacteria and fungi. scholarsresearchlibrary.comnanoient.orgresearchgate.net This line of research is particularly relevant in the ongoing search for novel antimicrobial agents to address the challenge of drug-resistant infections.
Efficacy against Bacterial Strains
Studies have consistently shown that this compound and its derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comnih.govresearchgate.net The antibacterial efficacy is often determined through methods like the Kirby-Bauer disc diffusion method and by establishing the minimum inhibitory concentration (MIC). scholarsresearchlibrary.com The parent compound, benzylideneacetone, has itself been identified as an antibacterial agent effective against several plant-pathogenic bacterial strains. knu.ac.krresearchgate.netnih.gov
Antibacterial Activity of this compound & Related Compounds
| Bacterial Strain | Activity Status | References |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | Active | scholarsresearchlibrary.comnanoient.orgresearchgate.netzealjournals.com |
| Bacillus subtilis (Gram-positive) | Active | scholarsresearchlibrary.comresearchgate.net |
| Escherichia coli (Gram-negative) | Active | scholarsresearchlibrary.comnanoient.orgnih.govresearchgate.netzealjournals.com |
| Pseudomonas aeruginosa (Gram-negative) | Active | scholarsresearchlibrary.comnanoient.orgnih.gov |
| Klebsiella pneumoniae (Gram-negative) | Active | nih.gov |
Efficacy against Fungal Species
In addition to its antibacterial effects, this compound has demonstrated potential as an antifungal agent. scholarsresearchlibrary.comnanoient.orgresearchgate.net It has been evaluated against various fungal species, including common human pathogens like Candida albicans and Aspergillus niger. scholarsresearchlibrary.comnanoient.orgzealjournals.com
Antifungal Activity of this compound & Related Compounds
| Fungal Species | Activity Status | References |
|---|---|---|
| Candida albicans | Active | scholarsresearchlibrary.comnanoient.orgzealjournals.com |
| Aspergillus niger | Active | nanoient.orgzealjournals.com |
| Dermatophytes | Active | nih.gov |
Anticonvulsant Activity Research
Preliminary investigations have explored the potential of this compound and related semicarbazone derivatives as anticonvulsant agents. dovepress.comresearchgate.netijsar.inekb.eg These studies often utilize established animal models to assess the ability of the compounds to protect against induced seizures. The primary screening tests include the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which help to identify compounds with potential efficacy against different types of seizures. ijsar.inscience.gov While initial results for the broader class of semicarbazones are promising, indicating a potential new avenue for antiepileptic drug development, specific research on this compound in this area is still emerging. dovepress.comekb.eg
Antioxidant and Anti-inflammatory Investigations
Research into benzylideneacetone and its derivatives has explored their potential as antioxidant and anti-inflammatory agents. Derivatives of benzylideneacetone are noted for exhibiting potent anti-inflammatory, antibacterial, and antioxidant activities. google.com The anti-inflammatory action of well-known antioxidants has drawn attention to related compounds, with evidence suggesting a link between the ability to inhibit lipid peroxidation and reduce edema. google.com For instance, the semicarbazone derivative of curcumin (B1669340), a structurally related compound, was found to inhibit radiation-induced lipid peroxidation in rat liver microsomes. scispace.com
Studies on curcumin have shown that substitutions on its aromatic rings with both electron-donating and electron-withdrawing groups can enhance its anti-inflammatory activity. google.com While direct studies on this compound are limited in the provided context, research on analogous structures provides insight. For example, the anti-inflammatory and antioxidant compound ebselen, which contains selenium, is known to inhibit key enzymes in T. brucei that are involved in glycolysis and defense against oxidative damage. acs.orgbiorxiv.org Furthermore, some benzothiazole (B30560) hydrazones, which share structural similarities, have demonstrated good antioxidant and excellent anti-inflammatory properties. researchgate.net A series of benzylidene acetone (B3395972) oxime ether derivatives were investigated for in vivo anti-inflammatory activities, with some compounds showing activity nearly equivalent to the standard drug diclofenac (B195802) sodium and possessing significant analgesic activities with minimal ulcerogenic effects. nih.gov
Antiparasitic Activity Research (e.g., Trypanocidal Effects)
This compound and its analogs have been a significant focus of antiparasitic research, particularly for their effects against trypanosomatids, the causative agents of diseases like Human African Trypanosomiasis (HAT) and Chagas' disease.
Thio- and seleno-semicarbazones, which are derivatives, have shown potent activity against Trypanosoma brucei, the parasite responsible for HAT. researchgate.net Research employing an isosteric replacement strategy of sulfur with selenium has been used to design and evaluate analogs for their trypanocidal efficacy. biorxiv.orgresearchgate.net A study evaluating a series of dibenzylideneacetone (B150790) (DBA) compounds, from which this compound is derived, revealed potent in vitro activity against the bloodstream forms of T. b. brucei, with some analogs exhibiting sub-micromolar EC50 values. researchgate.net
The mechanism of action for these compounds is multifaceted. One key target is the parasite's redox system. Dibenzylideneacetone derivatives have been shown to increase the production of oxidant species and deplete the endogenous antioxidant system in Trypanosoma cruzi, leading to parasite death. nih.gov This includes increasing mitochondrion-derived superoxide (B77818) production and decreasing the levels of reduced thiols within the parasite. nih.gov Another critical mechanism is the inhibition of essential parasite enzymes. Thio- and seleno-semicarbazones are effective inhibitors of T. brucei cathepsin L-like protease (TbrCATL), a cysteine protease vital for the parasite's survival. acs.orgbiorxiv.org
Studies have demonstrated that seleno-semicarbazones (SeO) are generally more active against T. brucei than their sulfur (thio-semicarbazone, SO) counterparts. researchgate.net For example, the compound designated SeO3 was identified as a lead compound with an EC50 value of 0.47 µM against T. brucei. acs.orgnih.gov These compounds also disrupt the integrity of the parasite's cell membrane. nih.gov
Table 1: In Vitro Activity of Semicarbazone Analogs Against T. brucei and Human Cell Lines
| Compound | EC50 T. brucei (µM) | CC50 HEK293 Cells (µM) | Selectivity Index (SI) |
|---|---|---|---|
| SeO3 | 0.47 | 2.70 | ~6 |
| SeO1 | >10 | - | - |
| SeC3 | 2.08 | 10.30 | ~5 |
| SO3 | 2.08 | >20 | >10 |
This table is interactive. Select headers to sort data. EC50: Half-maximal effective concentration against the parasite. CC50: Half-maximal cytotoxic concentration against human embryonic kidney (HEK293) cells. SI: Selectivity Index (CC50/EC50). Data sourced from acs.orgnih.gov.
Structure-Activity Relationship (SAR) Derivations
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features required for their therapeutic effects.
For antiparasitic activity, the integrity of the semicarbazone core is considered optimal for activity. nih.gov SAR studies on a series of dibenzylideneacetone analogs against T. brucei have provided valuable insights. researchgate.net The research demonstrated that combining TbrCATL inhibition with antioxidant activity is a promising strategy for developing active compounds against T. brucei. researchgate.net
In the context of trypanocidal activity, "open" chain structures like thio- and seleno-semicarbazones are more potent inhibitors of the TbrCATL enzyme compared to their cyclic thiazole (B1198619) and selenazole counterparts. acs.orgnih.gov This suggests that the flexibility and specific conformation of the open chain are important for binding to the enzyme's active site.
Table 2: Inhibition of Cathepsin L-like Proteases by Semicarbazone Analogs
| Compound | TbrCATL IC50 (nM) | hCatL IC50 (nM) |
|---|---|---|
| SeO1 | 0.30 | 1.10 |
| SeO3 | 0.40 | 17.90 |
| SO3 | 0.50 | 1.10 |
| SeO5 | 1.00 | 1.20 |
| SO5 | 0.90 | 1.00 |
This table is interactive. Select headers to sort data. IC50: Half-maximal inhibitory concentration. TbrCATL: Trypanosoma brucei Cathepsin L. hCatL: Human Cathepsin L. Data sourced from biorxiv.org.
Influence of Substituents on Biological Potency
The type and position of substituents on the aromatic rings of this compound derivatives significantly modulate their biological potency.
For general semicarbazone derivatives, substitutions with chlorine and bromine have been investigated. ajchem-b.com A structure-activity relationship study on semicarbazone inhibitors of anthrax toxin entry revealed that a 2,6-dimethyl substitution on the N⁴-phenyl ring was optimal for activity, while certain modifications to the N¹-phenyl ring, such as a 2-fluoro-4-bromophenyl group, resulted in a compound with higher potency. nih.gov This highlights that specific substitutions can fine-tune the biological action of the core semicarbazone structure.
Derivatives and Analogues of Benzylideneacetone Semicarbazone
Synthesis and Characterization of Substituted Semicarbazone Derivatives
The synthesis of substituted semicarbazone derivatives is a cornerstone of research in this field, enabling the fine-tuning of their chemical and physical properties. These derivatives are typically synthesized through the condensation reaction of a substituted aldehyde or ketone with semicarbazide (B1199961) or a substituted semicarbazide. researchgate.netscholarsresearchlibrary.com The reaction is often carried out in an alcohol solvent, sometimes with the addition of a catalytic amount of acid. scholarsresearchlibrary.com
A variety of substituted aromatic aldehydes and ketones have been utilized to create a library of semicarbazone derivatives. researchgate.net For instance, a series of semicarbazones and thiosemicarbazones were synthesized by reacting semicarbazide or thiosemicarbazide (B42300) with different substituted aromatic aldehydes. researchgate.net Similarly, substituted acetophenones have been reacted with semicarbazide to yield the corresponding semicarbazones. scholarsresearchlibrary.com The synthesis of N-hydroxy semicarbazone derivatives from substituted diaryl ketones and acetophenones has also been reported. brieflands.comnih.gov
The characterization of these newly synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques employed for this purpose include:
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as C=O, C=N, and N-H bonds. scholarsresearchlibrary.comnih.govsathyabama.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the connectivity of atoms. researchgate.netscholarsresearchlibrary.com
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. researchgate.net
Elemental Analysis: To verify the percentage composition of elements in the synthesized compound. brieflands.comnih.gov
Table 1: Examples of Synthesized Substituted Semicarbazone Derivatives and their Characterization Data
| Starting Carbonyl Compound | Semicarbazide Reagent | Resulting Semicarbazone Derivative | Characterization Techniques | Reference |
| Substituted Benzaldehydes | Semicarbazide/Thiosemicarbazide | Substituted Benzaldehyde (B42025) Semicarbazones/Thiosemicarbazones | IR, ¹H NMR, ¹³C NMR, MS | researchgate.net |
| Substituted Acetophenones | Substituted Phenyl Semicarbazide | Substituted Acetophenone Semicarbazones | IR, ¹H NMR, ¹³C NMR | scholarsresearchlibrary.com |
| Substituted Diaryl Ketones | N-Hydroxy Semicarbazide | N-Hydroxy Diaryl Ketone Semicarbazones | Elemental Analysis, IR, NMR | brieflands.comnih.gov |
| N,N-bis(2-chloroethyl) aminobenzaldehyde | Semicarbazide | Phenyl semicarbazone | IR, UV-Vis | sathyabama.ac.in |
Functionalization Strategies and Chemical Transformations
Beyond simple substitution, the functionalization of the semicarbazone scaffold opens up avenues for creating more complex molecules with tailored functionalities. These strategies often involve chemical transformations of the core semicarbazone structure.
One notable transformation is the unprecedented chemical reaction of semicarbazones mediated by Wilkinson's catalyst ([Rh(PPh₃)₃Cl]). nih.govacs.orgacs.org In the presence of amines, the -NH₂ group of the semicarbazone can be displaced by an -NR₂ fragment from the amine. nih.govacs.orgacs.org This transformed ligand can then coordinate to rhodium as a dianionic C,N,O- or O,N,O-donor. nih.govacs.orgacs.org For example, para-nitrobenzaldehyde semicarbazone undergoes this transformation to form a new C-NR₂ bond. nih.govacs.org Similarly, salicylaldehyde (B1680747) semicarbazone, 2-hydroxyacetophenone (B1195853) semicarbazone, and 2-hydroxynaphthaldehyde semicarbazone exhibit similar reactivity. nih.govacs.org
Semicarbazones also serve as valuable intermediates in the synthesis of heterocyclic compounds. numberanalytics.com Their ability to participate in cyclization and condensation reactions makes them useful precursors for molecules like 1,3,4-oxadiazoles and pyrazoles. numberanalytics.com
Another functionalization approach involves the development of novel amidoalkylation reagents based on the semicarbazone structure. sciforum.net For instance, 1-arylidene-4-(tosylmethyl)semicarbazides have been synthesized and used to create hydrazones of 4-(3-oxobutyl)semicarbazones, which can then be converted into 14-membered cyclic bis-semicarbazones. sciforum.net
Comparative Studies with Thiosemicarbazone Analogues
Thiosemicarbazones, where the carbonyl oxygen of the semicarbazone is replaced by a sulfur atom, are the closest structural analogues of semicarbazones. core.ac.uk Comparative studies between these two classes of compounds have revealed significant differences in their chemical behavior and biological activities.
A key difference lies in their chelating properties. Both semicarbazones and thiosemicarbazones can act as chelating ligands, binding to transition metals through their oxygen/sulfur and nitrogen atoms. sathyabama.ac.incore.ac.uk However, the presence of the softer sulfur atom in thiosemicarbazones generally leads to stronger coordination with certain metal ions compared to the harder oxygen atom in semicarbazones. This difference in chelating ability can significantly influence the biological activity of their metal complexes. core.ac.ukpnrjournal.com It has been observed that metal complexes of thiosemicarbazones are often more biologically active than the uncoordinated ligands. core.ac.ukpnrjournal.com
The biological profiles of semicarbazones and thiosemicarbazones also differ. While both classes exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, thiosemicarbazones and their derivatives have been more extensively studied for their therapeutic potential. core.ac.ukpnrjournal.comresearchgate.net For instance, in a study comparing chalcogen-containing compounds, selenium-containing analogues (Se-semicarbazones) demonstrated enhanced antioxidant activity compared to their sulfur analogues (thiosemicarbazones). nih.govbiorxiv.org
Table 2: Comparative Properties of Semicarbazones and Thiosemicarbazones
| Property | Semicarbazones | Thiosemicarbazones | References |
| Structure | Contain a C=O (carbonyl) group | Contain a C=S (thiocarbonyl) group | core.ac.uk |
| Chelating Atom | Oxygen (hard donor) | Sulfur (soft donor) | sathyabama.ac.incore.ac.uk |
| Metal Complexation | Form stable complexes with various transition metals. | Generally form stronger complexes with certain transition metals due to the softer sulfur atom. | core.ac.ukpnrjournal.com |
| Biological Activity | Exhibit a range of biological activities including antibacterial and antifungal. | Often show enhanced biological activity, particularly in their metal complexes. More extensively studied for therapeutic applications. | core.ac.ukpnrjournal.comresearchgate.net |
| Antioxidant Activity | Can possess antioxidant properties. | Selenium-containing analogues have shown superior antioxidant activity. | nih.govbiorxiv.org |
Development of Novel Semicarbazone-Based Reagents
The reactivity of the semicarbazone framework has been harnessed to develop novel reagents for organic synthesis. A significant advancement in this area is the creation of semicarbazone-based α-amidoalkylation reagents. sciforum.netsciforum.net
A general synthesis for 4-(tosylmethyl)semicarbazones, which are previously unknown semicarbazone-based α-amidoalkylating reagents, has been developed. sciforum.net This synthesis involves a three-component condensation of semicarbazones of aliphatic or aromatic aldehydes with the same or another aldehyde and p-toluenesulfinic acid. sciforum.net These reagents have been shown to be efficient α-(4-semicarbazono)alkylating agents. sciforum.net They react with various nucleophiles, including H-, O-, S-, N-, and P-nucleophiles, to produce the corresponding 4-substituted semicarbazones through the substitution of the tosyl group. sciforum.net
This development expands the synthetic utility of semicarbazones, positioning them not just as final products but as versatile tools for constructing more complex molecular architectures. numberanalytics.comsciforum.net The ability to introduce various functional groups through nucleophilic substitution on these reagents opens up new possibilities for the synthesis of a wide array of substituted semicarbazone derivatives.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The classical synthesis of semicarbazones, including benzylideneacetone (B49655) semicarbazone, typically involves the condensation reaction between a ketone or aldehyde and semicarbazide (B1199961) hydrochloride. nih.gov While effective, this method can sometimes be slow or require forcing conditions for less reactive ketones. nih.gov Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of non-toxic, biodegradable solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) has already shown promise for semicarbazone synthesis, yielding highly pure products. geneseo.edu Further exploration of solvent-free methods, such as grinding, could also offer a greener alternative. science.gov
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of semicarbazone derivatives. science.gov
Flow Chemistry: Continuous flow reactors could enable large-scale, controlled production of benzylideneacetone semicarbazone, which is crucial for any potential industrial applications. geneseo.edu
Advanced Mechanistic Investigations of Reactivity and Biological Action
A deeper understanding of the reaction mechanisms and biological pathways involving this compound is crucial for its rational application. While the general reactivity of semicarbazones is understood, detailed kinetic and mechanistic studies on this specific compound are lacking. researchgate.net
Future investigations should include:
Detailed Kinetic Studies: Investigating the kinetics of its formation and its reactions under various conditions can provide insights into its stability and reactivity. researchgate.net
Elucidation of Biological Mechanisms: Should this compound exhibit biological activity, identifying its molecular targets is paramount. Techniques such as proteomics, metabolomics, and genetic screening can help elucidate its mechanism of action. Semicarbazones and their derivatives have been noted for a range of biological activities, including as potential anticonvulsants and antimicrobials. science.govmdpi.com For instance, related thiosemicarbazones have been investigated for their inhibitory effects on enzymes like Trypanosoma brucei cathepsin L (TbrCATL), a validated drug target. biorxiv.org
Photocatalytic Behavior: The field of photocatalysis is rapidly expanding, and investigating the light-mediated reactivity of this compound could open up new synthetic applications. nih.gov
Design of Highly Selective Catalytic Systems
The development of catalysts that can control the synthesis and reactions of this compound with high selectivity is a significant area for future research.
Potential directions include:
Enantioselective Catalysis: For derivatives of this compound that are chiral, developing catalytic systems for enantioselective synthesis is crucial, as different enantiomers can have vastly different biological activities. nih.gov
Metal-Based Catalysis: The use of transition metal catalysts, such as palladium or copper, could enable novel transformations of the this compound scaffold. mdpi.comnih.gov For example, palladium-catalyzed α-arylation has been used to create complex peptidyl benzyl (B1604629) ketones. dtu.dk
Organocatalysis: Iminium catalysis, a form of organocatalysis, has been successfully applied to reactions involving benzylideneacetone derivatives, suggesting its potential for controlling reactions with this compound. acs.org
Integration into Advanced Materials and Nanosystems
The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials and nanosystems. benthamscience.combenthambooks.com
Future research could focus on:
Polymer Functionalization: Incorporating this compound into polymer chains could create new materials with tailored optical, thermal, or mechanical properties.
Nanoparticle Surface Modification: Attaching this compound to the surface of nanoparticles could impart new functionalities, for example, in the development of sensors or drug delivery systems. orgchemres.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the semicarbazone group can be exploited to build complex supramolecular architectures, such as dimers and tapes. iucr.orgresearchgate.net
Computational Predictive Modeling for Rational Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research.
Key applications for this compound include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, vibrational frequencies, and other physicochemical properties of this compound. researchgate.net
Molecular Docking: If a biological target for this compound is identified, molecular docking simulations can predict its binding mode and affinity, aiding in the design of more potent analogs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound derivatives with their biological activity, enabling the rational design of new compounds with improved properties.
Summary of Future Research Directions
| Research Area | Key Objectives | Potential Impact |
| Novel Synthetic Pathways | Develop greener, more efficient, and scalable methods for synthesis. | Reduced environmental impact, lower cost, and increased availability for research and applications. |
| Advanced Mechanistic Investigations | Elucidate reaction mechanisms and biological modes of action. | Rational design of new drugs and materials, optimization of reaction conditions. |
| Highly Selective Catalytic Systems | Design catalysts for stereoselective and regioselective transformations. | Access to novel, high-value derivatives with specific properties. |
| Integration into Advanced Materials | Incorporate into polymers, nanoparticles, and supramolecular structures. | Creation of new functional materials for electronics, sensing, and biomedicine. |
| Computational Predictive Modeling | Use in silico methods to predict properties and guide experimental design. | Accelerated discovery and development of new compounds and materials. |
Q & A
Q. How do pH conditions influence the synthesis and yield of benzylideneacetone semicarbazone?
The reaction between benzylideneacetone and semicarbazide is acid-catalyzed, with optimal yields achieved at slightly acidic pH (~6). Sodium acetate acts as a buffer to maintain this pH, ensuring sufficient protonation of the carbonyl group for nucleophilic attack while avoiding excessive acidity that promotes side reactions. For example, in dimercaptoacetone semicarbazone synthesis, pH 6 yielded the desired product, whereas strongly acidic conditions led to thioketal derivatives due to competing pathways .
Q. What is the role of sodium acetate in the preparation of semicarbazones?
Sodium acetate buffers the reaction medium, stabilizing the pH near 6. This prevents over-protonation of semicarbazide, which would reduce its nucleophilicity, and ensures efficient imine formation. The buffering effect is critical for reproducibility, as deviations in pH can alter reaction kinetics and product purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches.
- NMR (1H and 13C) : Confirms structural motifs like the imine (C=N) and aromatic protons.
- Single-crystal XRD : Resolves molecular geometry and stereochemistry.
- Mass spectrometry : Determines molecular weight via transitions such as [M–17]+ in ESI-LC/MS/MS .
Q. How do reaction conditions affect the formation of diastereomers in semicarbazones?
Restricted rotation about the C=N bond in α,β-unsaturated ketones like benzylideneacetone leads to diastereomers. For example, (-)-carvone semicarbazone forms α- and β-isomers (melting points 162–163°C and 141–142°C, respectively), with isomer ratios influenced by crystallization conditions .
Q. What purification strategies are recommended for semicarbazone derivatives?
Recrystallization from aqueous ethanol or methanol is common. Solid derivatives (e.g., S-benzylisothiouronium salts) are filtered and washed to remove unreacted starting materials. Melting point determination and TLC validate purity .
Advanced Research Questions
Q. How do metal ions modulate the bioactivity of this compound complexes?
Transition metals (e.g., Cu(II), Fe(III)) coordinate via NNO donor atoms, altering ligand conformation and redox properties. For instance, Cu(II) complexes exhibit enhanced antifungal activity (MIC 0.156 μmol/mL against C. albicans) due to improved membrane penetration and target binding .
Q. What noncovalent interactions govern the crystal packing of semicarbazone-metal complexes?
Hirshfeld surface analysis reveals dominant interactions:
Q. How do rhodium catalysts transform semicarbazone ligands in coordination chemistry?
Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) mediates C–N bond cleavage in para-nitrobenzaldehyde semicarbazone, forming dianionic CNO- or ONO-donor ligands. Cyclic voltammetry shows redox responses at 0.52–0.97 V (oxidation) and -1.27 V (reduction), indicating ligand-centered electron transfer .
Q. Can computational methods predict the bioactivity of semicarbazone derivatives?
Yes. DFT calculations optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 3.5 eV), correlating intramolecular charge transfer (ICT) with antifungal potency. Molecular docking predicts binding to fungal cytochrome P450 (e.g., lanosterol 14α-demethylase) with ∆G ≈ -9.2 kcal/mol .
Q. What mechanistic insights explain unexpected products in semicarbazone synthesis?
Acidic conditions can divert reactions via thioketal formation, as observed in dimercaptoacetone semicarbazone synthesis. Competing pathways involve nucleophilic attack by thiols on the semicarbazone intermediate, highlighting the need for pH control .
Q. How do spin-crossover properties manifest in iron(III)-semicarbazone complexes?
Fe(III) complexes with salicylaldehyde semicarbazone exhibit spin-state transitions (high-spin ↔ low-spin) under thermal or pressure stimuli, monitored via magnetic susceptibility (χMT ≈ 3.5 cm³·K/mol at 300 K). Single-crystal XRD shows ligand field distortions driving this behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
